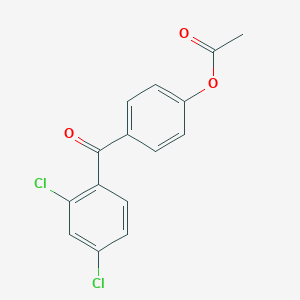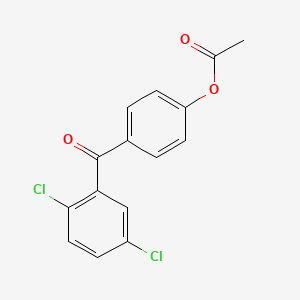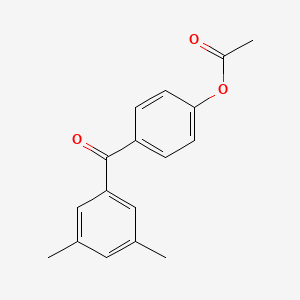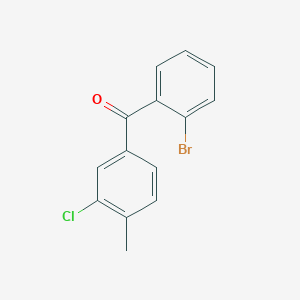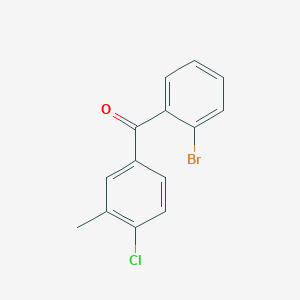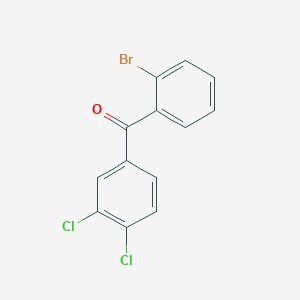
1-Propyl-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-3-pyrrolidinamine is a chemical compound with the empirical formula C7H16N2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 1-Propyl-3-pyrrolidinamine is 128.22 .Physical And Chemical Properties Analysis
1-Propyl-3-pyrrolidinamine is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Pharmacology
1-Propyl-3-pyrrolidinamine: is a compound that falls under the category of pyrrolidine alkaloids, which are known for their wide range of biological activities. In pharmacology, these compounds have been studied for their potential antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The structural flexibility of pyrrolidine rings makes them a valuable scaffold for developing new biologically active compounds .
Material Science
In material science, 1-Propyl-3-pyrrolidinamine can be utilized as a building block for creating novel materials. Its solid form and molecular structure allow it to be a part of the synthesis of various heterocyclic compounds, which can have applications ranging from advanced polymers to electronic materials .
Chemical Synthesis
This compound is used in chemical synthesis as a precursor or an intermediate. It can contribute to the synthesis of complex organic molecules, which are essential in developing pharmaceuticals, agrochemicals, and other industrial chemicals .
Nanotechnology
1-Propyl-3-pyrrolidinamine: may have applications in nanotechnology, particularly in the production of nanocellulose using ionic liquids. Nanocellulose is a promising material due to its unique properties like high strength and low weight, which can be applied in various fields such as biomedicine, electronics, and materials engineering .
Environmental Applications
The environmental applications of 1-Propyl-3-pyrrolidinamine are not directly mentioned in the search results. However, compounds like this can be involved in environmental remediation processes, such as the synthesis of materials that help in the adsorption of pollutants or the development of green synthesis methods that reduce harmful byproducts .
Industrial Uses
In an industrial context, 1-Propyl-3-pyrrolidinamine can be part of the synthesis of various compounds used in different industries. For example, it can be used to create additives for lubricants, corrosion inhibitors, or as intermediates in the manufacture of dyes and pigments .
Biochemistry Research
Research in biochemistry may utilize 1-Propyl-3-pyrrolidinamine for the synthesis of fluorine-substituted pyrrolidinium-based ionic liquids. These ionic liquids have potential applications in high-voltage Li-ion batteries, which are crucial for the advancement of energy storage technologies .
Analytical Chemistry
In analytical chemistry, 1-Propyl-3-pyrrolidinamine could be used in the development of new analytical methods or as a standard in chromatographic analysis. Its well-defined structure and properties make it suitable for use as a reference compound in various analytical techniques .
Safety and Hazards
properties
IUPAC Name |
1-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBSLNKWDXZLKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

